molecular formula C17H14BrN3O3S B6548909 N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-94-3

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Numéro de catalogue: B6548909
Numéro CAS: 921865-94-3
Poids moléculaire: 420.3 g/mol
Clé InChI: JZLCRJTZCUMCNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a furan-2-carboxamide core linked to a 1,3-thiazol-2-yl group, which is further substituted with a carbamoylmethyl chain terminating in a 4-bromo-2-methylphenyl moiety. Key structural attributes include:

  • Furan ring: Provides a planar aromatic system capable of π-π interactions.
  • 4-Bromo-2-methylphenyl group: The bromine atom facilitates halogen bonding, while the methyl group adds steric bulk, which may influence metabolic stability and receptor selectivity.

Propriétés

IUPAC Name

N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-10-7-11(18)4-5-13(10)20-15(22)8-12-9-25-17(19-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLCRJTZCUMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a systematic comparison of substituent effects and pharmacological properties.

Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide - 5-Bromo-furan
- 4-Methyl-thiazole
~299.1 (estimated) Simpler structure; lacks phenylcarbamoylmethyl group. Likely higher solubility.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide - 3-Methoxybenzyl group
- Ethylamide linker
371.4 Methoxy group introduces electron-donating effects; may alter target affinity.
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide - 3-Nitrophenyl group
- 4-Methyl-thiazole
~356.3 (estimated) Nitro group (electron-withdrawing) increases reactivity; potential metabolic instability.
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide - Tetrazole ring
- p-Tolyl group
~360.2 (estimated) Tetrazole improves metabolic stability; tolyl group enhances lipophilicity.

Structural and Functional Comparisons

Thiazole vs. Tetrazole Rings
  • The target compound’s thiazole ring () enables hydrogen bonding via its nitrogen and sulfur atoms, whereas tetrazole-containing analogs () act as bioisosteres for carboxylic acids, enhancing metabolic stability .
Substituent Effects on Aromatic Rings
  • Bromo vs. Nitro Groups : The bromine in the target compound supports halogen bonding, critical for target engagement, while the nitro group in ’s analog may increase oxidative stress and reduce half-life .
  • Methyl vs. In contrast, the methoxy group in ’s compound introduces electron-donating effects, altering electronic interactions with targets .
Linker Modifications

Pharmacological Implications

  • Solubility : The carbamoylmethyl group in the target compound may enhance aqueous solubility relative to simpler analogs like ’s bromo-thiazole derivative .
  • Metabolic Stability : The bromophenyl and methyl groups likely reduce cytochrome P450-mediated metabolism compared to nitro-substituted analogs .
  • Target Affinity : Halogen bonding from bromine and thiazole’s hydrogen-bonding capacity may confer higher affinity for bromodomain-containing proteins or kinase targets compared to tetrazole-based analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.